

Compound Identification and Overview

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Compound Focus: Antitumor agent-77

Cat. No.: S12884428

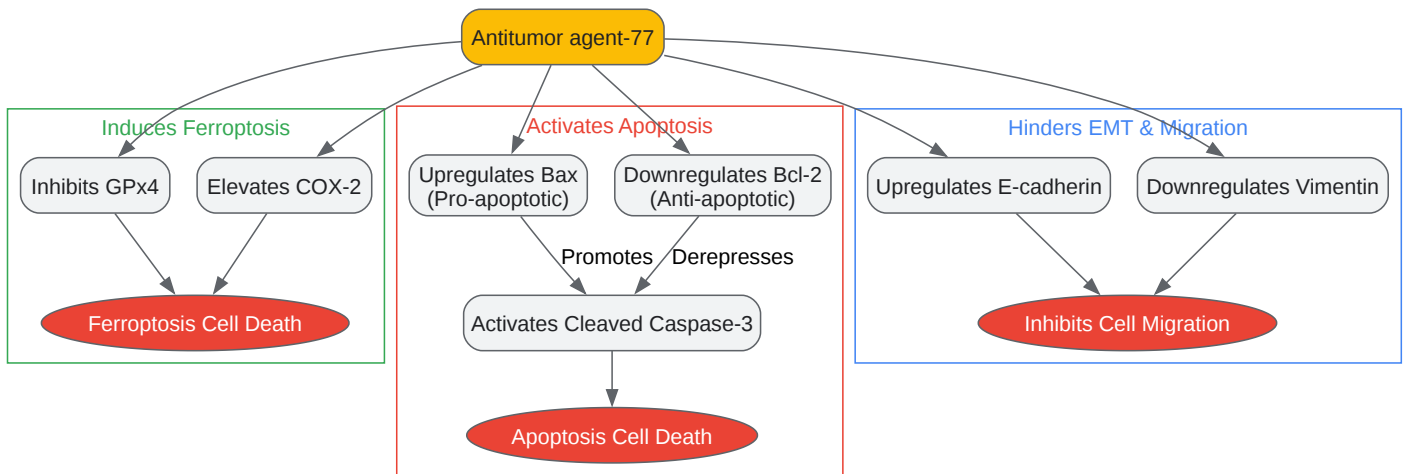
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Antitumor agent-77 is a synthetic small molecule investigated for its potent anticancer activity. It functions as a multi-targeted agent that inhibits cancer cell growth and migration by triggering programmed cell death through multiple pathways, including ferroptosis and apoptosis [1].

- **CAS Number:** 2870703-21-0 [1]
- **Molecular Weight:** 455.25 g/mol [1]
- **Related Compounds:** The name "**Antitumor agent-77**" is specific. Do not confuse it with other similarly named research compounds (e.g., "Anticancer agent 77" with CAS 2787582-75-4) or older agents like MKT-077, as these are distinct chemical entities with different structures and mechanisms [2] [3] [4].

Mechanism of Action: A Multi-Pronged Attack

Antitumor agent-77 exerts its cytotoxic effects through several concurrent mechanisms, as summarized in the diagram below.



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Antitumor agent-77 induces cell death through ferroptosis and intrinsic apoptosis pathways, while also inhibiting cancer cell migration [1].

Summary of Key Experimental Findings

The biological activity of **Antitumor agent-77** has been characterized in both *in vitro* and *in vivo* models, primarily using the human lung carcinoma cell line A549.

In Vitro Efficacy Data

The table below summarizes the experimental findings from cellular assays.

Assay Type	Cell Line	Concentration	Incubation Time	Key Results
Cell Proliferation	A549	0-1 μM	Not Specified	Inhibited growth in a concentration-dependent manner [1].
Apoptosis Analysis	A549	20 μM	36 hours	Induced apoptosis; average apoptotic value of 25.34% (early + late) [1].

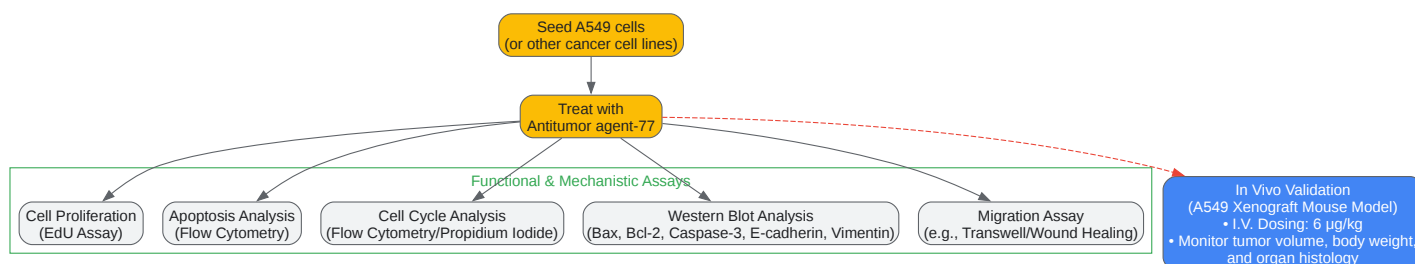
| **Western Blot Analysis** | A549 | 20 μM | 24 hours | • \uparrow **Bax** (pro-apoptotic) • \downarrow **Bcl-2** (anti-apoptotic) • \uparrow **Cleaved Caspase-3** • \uparrow **E-cadherin** • \downarrow **Vimentin** [1]. | | **Cell Cycle Analysis** | A549 | 20 μM | 24 hours | Arrested cell cycle at S phase (41.11%) and G2/M phase (26.03%) [1]. | | **Cell Migration Assay** | A549 | 10 μM | 12 hours | Inhibited cell migration by 52% [1]. |

In Vivo Efficacy and Safety

Aspect	Model	Dosage & Route	Key Results
Efficacy	A549 xenograft mice	6 $\mu\text{g}/\text{kg}$; Intravenous (I.V.) injection on days 8, 10, and 12	Significantly repressed tumor growth [1].
Safety Profile	A549 xenograft mice	6 $\mu\text{g}/\text{kg}$; I.V.	Exhibited similar potency to Oxaliplatin but without significant damage to kidney and liver and no significant weight loss [1].

Experimental Protocol Overview

The following diagram outlines a general workflow for key experiments, based on the methodologies cited.



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A general workflow for evaluating **Antitumor agent-77**, from *in vitro* cell-based assays to *in vivo* animal model validation [1].

Critical Considerations for Researchers

- **Molecular Structure Clarification:** The chemical structure is crucial for a complete technical understanding. You may need to consult specialized chemical databases or direct the compound supplier for the definitive structure.
- **Target Engagement:** While the downstream effects are documented, the direct molecular target(s) of **Antitumor agent-77** that initiate these pathways (e.g., how it inhibits GPx4) are not detailed in the available data and represent an area for further investigation.
- **Therapeutic Window:** The available *in vivo* data is promising, showing efficacy with no significant toxicity at the tested dose. However, comprehensive toxicological studies and pharmacokinetic profiling would be necessary to fully assess its potential for development.

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References

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